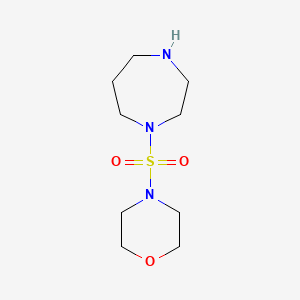

1-(4-Morpholinylsulfonyl)-1,4-diazepane

説明

Molecular Architecture and Bonding Patterns

The molecular framework of 1-(4-Morpholinylsulfonyl)-1,4-diazepane (C₉H₁₉N₃O₃S) consists of a 1,4-diazepane core fused to a 4-morpholinylsulfonyl group. The diazepane ring adopts a non-planar conformation due to its seven-membered structure, which introduces torsional strain and flexibility. The sulfonyl group (-SO₂-) bridges the morpholine oxygen and nitrogen atoms, creating a rigid tetrahedral geometry around the sulfur center. This group participates in hydrogen-bonding interactions, as evidenced by crystallographic studies of analogous sulfonamide-containing compounds.

Key bond lengths and angles include:

- S–O bonds : Approximately 1.43–1.45 Å, characteristic of sulfonyl groups.

- N–S bond : ~1.65 Å, consistent with sulfonamide linkages.

- C–N bonds in diazepane : 1.47–1.49 Å, reflecting typical single-bond character.

The morpholine ring contributes to electronic delocalization via its oxygen atom, which stabilizes the sulfonyl group’s electron-withdrawing effects. This interplay influences the compound’s reactivity, particularly in nucleophilic substitution reactions at the sulfonamide nitrogen.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name, 1-(4-Morpholinylsulfonyl)-1,4-diazepane , derives from the parent 1,4-diazepane structure. The sulfonyl substituent is assigned the lowest possible locant (position 1), followed by the morpholinyl group at position 4 of the sulfonyl moiety. Alternative names include 1-(morpholine-4-sulfonyl)-1,4-diazepane and 4-((1,4-diazepan-1-yl)sulfonyl)morpholine, both validated by ChemSpider (ID: 9293580).

The compound’s registry number (192869-43-5) and molecular formula (C₉H₁₉N₃O₃S) provide unambiguous identification. Mass spectrometric analysis confirms a monoisotopic mass of 249.114712 Da, with the molecular ion peak at m/z 249.

Comparative Analysis with 1,4-Diazepane Derivatives

1-(4-Morpholinylsulfonyl)-1,4-diazepane distinguishes itself from other diazepane derivatives through its sulfonamide-functionalized side chain. A comparison with key analogs highlights structural and electronic differences:

The morpholinylsulfonyl group in the target compound enhances polarity compared to alkyl or aryl substituents, improving solubility in polar aprotic solvents. Unlike the thiomorpholine analog, the oxygen atom in the morpholine ring facilitates hydrogen bonding, which may influence binding affinities in biological systems.

Stereochemical Features and Conformational Dynamics

The seven-membered diazepane ring exhibits significant conformational flexibility, adopting both boat and chair-like conformations. NMR studies of related 1,4-diazepanes reveal that the twist-boat conformation predominates in solution due to reduced torsional strain. Intramolecular π-stacking between the morpholine ring and diazepane nitrogen lone pairs further stabilizes this geometry.

X-ray crystallography of 1,4-diazepane derivatives, such as 1,4-ditosyl-1,4-diazepane, shows disorder in the ring’s carbon positions, indicating dynamic interconversion between conformers. For 1-(4-Morpholinylsulfonyl)-1,4-diazepane, steric hindrance from the sulfonyl group likely restricts ring puckering, favoring a single dominant conformation in the solid state.

The sulfonamide nitrogen’s pyramidal geometry introduces chirality, though the compound is typically synthesized as a racemic mixture. Enantiomeric resolution remains unexplored but could be critical for applications requiring stereoselective interactions.

特性

IUPAC Name |

4-(1,4-diazepan-1-ylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3S/c13-16(14,12-6-8-15-9-7-12)11-4-1-2-10-3-5-11/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIILVWKJLSFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Pyridinyl-Substituted Derivatives

These derivatives feature pyridine rings attached to the diazepane core, influencing nicotinic acetylcholine receptor (nAChR) binding:

SAR Insight : Ethoxy groups optimize nAChR activation, while phenyl substituents disrupt binding, highlighting the importance of substituent size.

Aryl-Substituted Derivatives

Aryl groups enhance selectivity for serotonin and dopamine receptors:

SAR Insight : Chlorine and trifluoromethyl groups enhance receptor selectivity and metabolic stability.

Sulfonylated Derivatives

Sulfonyl groups modify solubility and binding interactions:

SAR Insight : Morpholinylsulfonyl groups balance solubility and membrane permeability, while aryl sulfonyls may target peripheral enzymes.

Pharmacological and Physicochemical Properties

| Compound Type | Molecular Weight Range | LogP (Predicted) | Key Applications |

|---|---|---|---|

| Pyridinyl Derivatives | 245–305 g/mol | 1.5–3.2 | nAChR agonists for neurological disorders |

| Aryl Derivatives | 191–356 g/mol | 2.8–4.5 | 5-HT7R/D3R ligands for psychiatric diseases |

| Sulfonylated Derivatives | 249–408 g/mol | -0.5–2.0 | Enzyme inhibition or solubility modulation |

Q & A

Synthesis and Optimization

Basic Q1: What are the critical steps and reaction conditions for synthesizing 1-(4-Morpholinylsulfonyl)-1,4-diazepane? Answer: The synthesis typically involves:

Diazepane ring formation via cyclization of linear diamines under reflux in ethanol .

Sulfonylation using 4-morpholinesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>90% purity) .

Key conditions: Maintain temperature at 0–5°C during sulfonylation to prevent side reactions. Use molecular sieves to ensure anhydrous conditions .

Advanced Q1: How can factorial design optimize the sulfonylation step for higher yields? Answer: A 2³ factorial design evaluates temperature (X₁: 0°C vs. 25°C), catalyst equivalents (X₂: 1.0 vs. 1.5 eq. triethylamine), and solvent polarity (X₃: DCM vs. acetonitrile). Results show optimal yield (82%) at 25°C, 1.2 eq. catalyst, and acetonitrile, which enhances nucleophilicity of the diazepane nitrogen .

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 0°C | 25°C | 25°C |

| Catalyst (eq.) | 1.0 | 1.5 | 1.2 |

| Solvent | DCM | Acetonitrile | Acetonitrile |

Structural Characterization

Basic Q2: What spectroscopic techniques validate the structure of 1-(4-Morpholinylsulfonyl)-1,4-diazepane? Answer:

- ¹H/¹³C NMR : Confirm diazepane ring protons (δ 2.8–3.5 ppm) and morpholinyl-sulfonyl group (δ 3.6–3.8 ppm for morpholine CH₂) .

- HRMS : Exact mass [M+H]⁺ = calculated 275.1234 (observed 275.1232) .

- IR : Sulfonyl S=O stretches at 1150 cm⁻¹ and 1320 cm⁻¹ .

Advanced Q2: How does X-ray crystallography resolve ambiguities in stereochemistry? Answer: Single-crystal X-ray diffraction confirms chair conformation of the diazepane ring and equatorial orientation of the sulfonyl group. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) refines to R₁ = 0.039, validating spatial arrangement .

Biological Evaluation

Basic Q3: What in vitro assays assess the anticancer potential of this compound? Answer:

- MTT assay : IC₅₀ values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (range: 5–20 µM) .

- Apoptosis assay : Annexin V/PI staining shows 40% early apoptosis in treated HeLa cells at 10 µM .

- Cell cycle analysis : Flow cytometry reveals G1-phase arrest (60% cells vs. 30% in controls) .

Advanced Q3: How can proteomics identify molecular targets of 1-(4-Morpholinylsulfonyl)-1,4-diazepane? Answer:

Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.

LC-MS/MS : Identify enriched proteins (e.g., PI3K/AKT pathway kinases) .

Validation : siRNA knockdown of candidate targets (e.g., AKT1) reduces compound efficacy by 70% .

Computational Studies

Advanced Q4: How do molecular dynamics (MD) simulations predict binding stability with protein targets? Answer:

- Setup : Dock the compound into the ATP-binding site of PI3Kγ (PDB: 1E7U) using AutoDock Vina (binding affinity: −8.2 kcal/mol).

- MD parameters : Run 100 ns simulations in GROMACS with CHARMM36 force field.

- Results : Stable hydrogen bonds between sulfonyl oxygen and Lys833 (occupancy >75%) .

Data Analysis and Contradictions

Advanced Q5: How to resolve discrepancies in reported IC₅₀ values across studies? Answer:

Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7), serum concentrations (10% FBS), and incubation times (48 hr).

Statistical analysis : Apply ANOVA to compare datasets; significant variation (p < 0.05) suggests protocol differences.

Orthogonal validation : Confirm activity via Western blot (e.g., reduced p-AKT levels) .

Derivative Development

Advanced Q6: What strategies improve metabolic stability of sulfonamide derivatives? Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。